

Spectroscopic Profile of N-Methyl-L-proline: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-L-proline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-proline**, a proline derivative with significance as a plant and human metabolite.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the typical experimental protocols employed to obtain such data, serving as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, and drug development.

Introduction to N-Methyl-L-proline

N-Methyl-L-proline, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid, is an amino acid derivative where the amino hydrogen of L-proline is substituted by a methyl group.^{[1][2]} Its chemical formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol.^{[1][3]} This compound is found in various natural sources and plays a role in metabolic pathways.^[1] Accurate spectroscopic characterization is crucial for its identification, quantification, and the study of its interactions in biological systems.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Methyl-L-proline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in **N-Methyl-L-proline**, respectively.

Table 1: ^1H NMR Spectroscopic Data of **N-Methyl-L-proline**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.71-3.65 and 3.55-3.51	m	1H
3.00-2.91	m	1H
2.74	s	3H (N-CH ₃)
2.34-2.28	m	1H
1.99-1.78	m	3H

Source: ChemicalBook[2] Note: Spectra were recorded in D₂O at 300 MHz.

Table 2: ^{13}C NMR Spectroscopic Data of **N-Methyl-L-proline**

Chemical Shift (δ) ppm	Assignment
173.06	C=O
70.18	CH
55.83	CH ₂
40.26	N-CH ₃
28.34	CH ₂
22.37	CH ₂

Source: ChemicalBook[2] Note: Spectra were recorded in CDCl₃ at 75 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-Methyl-L-proline** are presented below.

Table 3: IR Spectroscopic Data of **N-Methyl-L-proline**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3000-2800	C-H (saturated)
2675 and 2605	Ammonium ion
1669	C=O (Carboxylic acid)
1612	COO ⁻ (Carboxylate)

Source: ChemicalBook[2] Note: Spectrum was obtained using a KBr disk.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: Mass Spectrometry Data of **N-Methyl-L-proline**

Parameter	Value
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16
HRMS (M ⁺) calculated	129.0790
HRMS (M ⁺) found	129.0784

Source: ChemicalBook[2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of **N-Methyl-L-proline** are dissolved in a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

Data Acquisition:

- The NMR tube is placed in the spectrometer's magnet.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized for the specific sample and nucleus being observed.

Data Processing:

- The acquired FID is Fourier transformed to obtain the NMR spectrum.
- Phase and baseline corrections are applied to the spectrum.
- Chemical shifts are referenced to an internal standard (e.g., TMS).
- Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **N-Methyl-L-proline** is finely ground with dry potassium bromide (KBr).

- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} .

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.

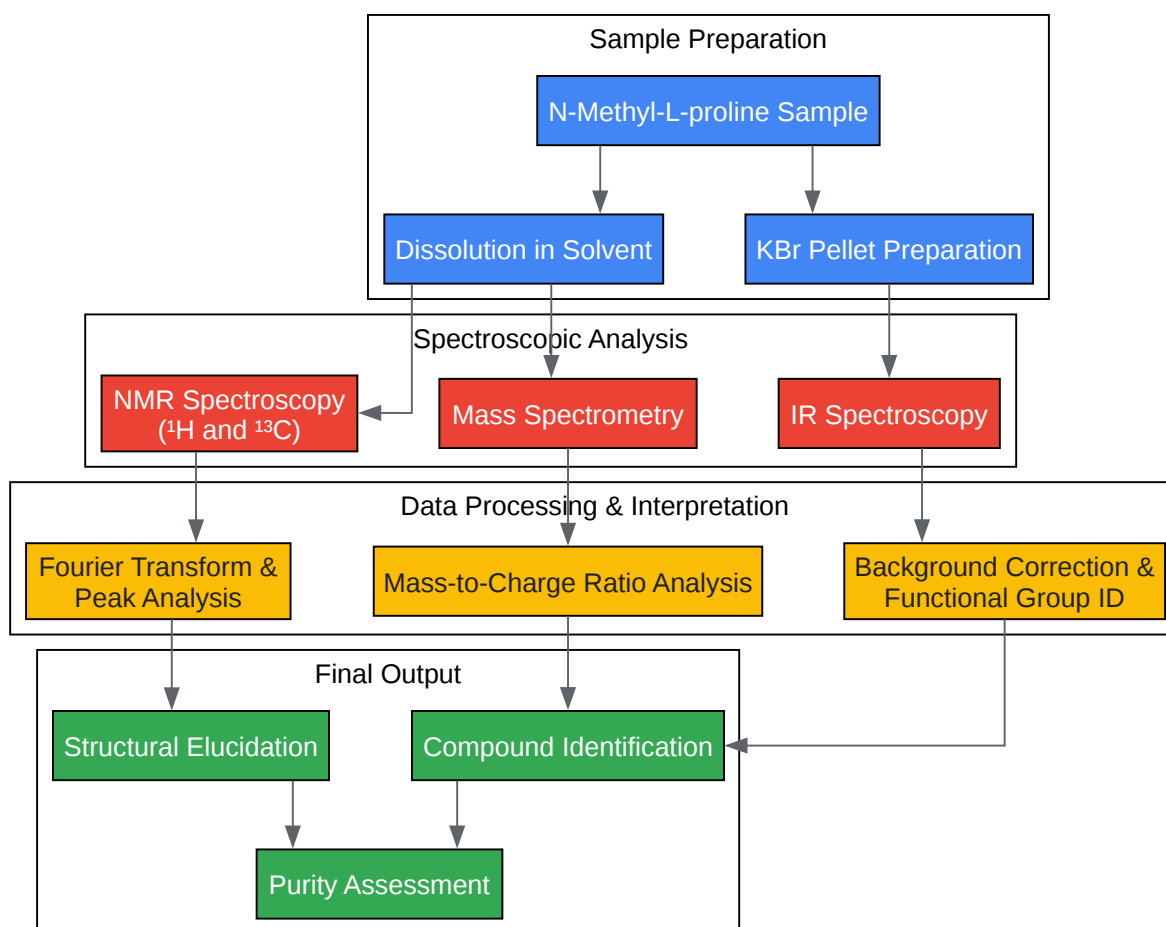
Data Acquisition (e.g., using Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer's ion source, where it is nebulized and ionized to form gaseous ions.
- The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of ions at each m/z value.

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z . For high-resolution mass spectrometry, the exact mass is determined and can be used to deduce the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-L-proline**.



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General workflow for spectroscopic analysis.

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References

- 1. N-Methyl-L-proline | C₆H₁₁NO₂ | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]
- 3. N-Methyl-L-proline | 475-11-6 [sigmaaldrich.com]
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